molecular formula C17H16N2O5 B2734844 methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate CAS No. 547769-51-7

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate

Cat. No. B2734844
CAS RN: 547769-51-7
M. Wt: 328.324
InChI Key: QBESRQPHTPYYST-UHFFFAOYSA-N
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Description

“Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate” is a chemical compound with the molecular formula C19H17N3O6 . It has an average mass of 383.355 Da .

Scientific Research Applications

Structural and Conformational Analysis

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate and its derivatives exhibit varied structural conformations, which are critical for understanding their chemical and physical properties. Studies on similar compounds have revealed that the heterocyclic pyran ring often adopts a flattened boat conformation. Intramolecular hydrogen bonding and interactions, including C-H...O and C-H...N bonds, play a significant role in stabilizing these conformations. These structural insights are crucial for designing compounds with desired chemical properties and biological activities (Nesterov et al., 2007).

Synthetic Methodologies

Efficient synthetic methods have been developed for constructing pyran derivatives, showcasing the versatility of these compounds in organic synthesis. For instance, the use of isonicotinic acid as a dual and biological organocatalyst facilitates the green synthesis of pyranopyrazoles, demonstrating the compound's potential in sustainable chemistry practices (Zolfigol et al., 2013). Additionally, the compound's reactivity has been exploited in multicomponent reactions, further illustrating its utility in constructing complex molecular architectures in a straightforward manner.

Supramolecular Assemblies and Interactions

The compound's ability to form supramolecular assemblies through hydrogen bonding and π–π interactions has been a subject of theoretical studies. These assemblies are influenced by the compound's substitution pattern, which affects its electronic structure and, consequently, its interaction potential. Such studies are fundamental in the field of molecular electronics and nanotechnology, where the precise control over molecular assembly is paramount (Chowhan et al., 2020).

Antimicrobial Activity

Substituted pyran derivatives have been evaluated for their antimicrobial properties, indicating the compound's potential as a scaffold for developing new antimicrobial agents. The structural flexibility and the ability to introduce various functional groups make these compounds suitable candidates for antimicrobial screening. This is particularly important in the ongoing search for new drugs to combat resistant microbial strains (Ghashang et al., 2013).

properties

IUPAC Name

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-22-13(20)8-12-15(17(21)23-2)14(10-6-4-3-5-7-10)11(9-18)16(19)24-12/h3-7,14H,8,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBESRQPHTPYYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate

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